L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine is a peptide compound composed of five amino acids: L-glutamine, L-proline, L-serine, L-methionine, and L-threonine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.
N-Acetylmuramyl-L-alanyl-D-isoglutamine: An immunomodulatory peptide used in vaccine adjuvants.
Davunetide: A neuroprotective peptide investigated for treating neurodegenerative diseases.
Uniqueness
L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of amino acids allows for unique interactions with biological targets, making it valuable for specialized research applications.
Properties
CAS No. |
686273-53-0 |
---|---|
Molecular Formula |
C22H38N6O9S |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C22H38N6O9S/c1-11(30)17(22(36)37)27-18(32)13(7-9-38-2)25-19(33)14(10-29)26-20(34)15-4-3-8-28(15)21(35)12(23)5-6-16(24)31/h11-15,17,29-30H,3-10,23H2,1-2H3,(H2,24,31)(H,25,33)(H,26,34)(H,27,32)(H,36,37)/t11-,12+,13+,14+,15+,17+/m1/s1 |
InChI Key |
USWDBDFXNWJPEL-NXCDYBDISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.